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Abstract
This application note details a robust Ultra-Performance Liquid Chromatography (UPLC)

method for the rapid and efficient separation and quantification of fluoxetine hydrochloride and

its potential impurities. The described protocol is a stability-indicating assay, capable of

resolving fluoxetine from its key related compounds and degradation products, making it

suitable for routine quality control, stability studies, and impurity profiling in bulk drug

substances and pharmaceutical formulations. The method utilizes a sub-2 µm particle column

to achieve superior resolution and sensitivity with significantly reduced analysis times

compared to traditional HPLC methods.

Introduction
Fluoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed

antidepressant.[1] The manufacturing process and storage of fluoxetine can lead to the

formation of various impurities and degradation products that must be monitored and controlled

to ensure the safety and efficacy of the final drug product. Regulatory bodies require stringent

control of these impurities. Ultra-Performance Liquid Chromatography (UPLC) offers significant

advantages over conventional HPLC, including higher efficiency, speed, and resolution, making

it an ideal technology for the analysis of fluoxetine and its related compounds. This application
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note provides a comprehensive UPLC method, validation summary, and a detailed protocol for

this analysis.

Experimental Protocol
Instrumentation and Chromatographic Conditions
A validated UPLC method was developed for the determination of fluoxetine and its related

compounds. The experimental conditions are summarized in the table below.

Parameter Condition

Chromatographic System UPLC system with a PDA/TUV detector

Column
Agilent Eclipse XDB C18 (50 mm x 2.1 mm, 1.8

µm) or equivalent

Mobile Phase
Isocratic mixture of Methanol and Water (80:20

v/v)

Flow Rate 1.0 mL/min

Injection Volume 5 µL

Column Temperature 20°C

Detection Wavelength 210 nm

Run Time Approximately 6 minutes

Preparation of Solutions
a) Diluent: A mixture of Methanol and Water (80:20 v/v) was used as the diluent.

b) Standard Stock Solution (Fluoxetine): Accurately weigh and dissolve an appropriate amount

of fluoxetine hydrochloride reference standard in the diluent to obtain a concentration of 100

µg/mL.

c) Impurity Stock Solution: Prepare a stock solution containing known fluoxetine related

compounds at a concentration of 10 µg/mL each in the diluent.
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d) Spiked Sample Solution: Prepare a solution of fluoxetine hydrochloride at the working

concentration (e.g., 30 µg/mL) and spike it with the impurity stock solution to achieve a final

impurity concentration at the desired level (e.g., 0.15% of the fluoxetine concentration).

Method Validation Summary
The UPLC method was validated according to the International Council for Harmonisation

(ICH) guidelines, demonstrating its suitability for its intended purpose. The key validation

parameters are summarized below.

Validation Parameter Result

Linearity (Fluoxetine) 0.30-100 µg/mL[2]

Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) 0.09 µg/mL[2]

Limit of Quantification (LOQ) 0.30 µg/mL

Accuracy (% Recovery) 98.0% - 102.0%

Precision (% RSD) < 2.0%

Specificity
No interference from excipients or degradation

products

System Suitability
System suitability tests are crucial to ensure the chromatographic system is performing

adequately. The acceptance criteria are provided in the table below.

Parameter Acceptance Criteria

Tailing Factor (Asymmetry) ≤ 2.0

Theoretical Plates ≥ 2000

% RSD of Peak Areas (n=6) ≤ 2.0%
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UPLC Analysis Workflow
The following diagram illustrates the general workflow for the UPLC analysis of fluoxetine and

its related compounds.
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Caption: Workflow for UPLC analysis of fluoxetine.
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Results and Discussion
The developed UPLC method successfully separated fluoxetine from its known related

compounds and degradation products in a short run time. A representative chromatogram

showing the separation of fluoxetine and its degradation products is presented in other studies.

The method demonstrated excellent linearity, accuracy, and precision, making it highly reliable

for quantitative analysis. The stability-indicating nature of the assay was confirmed through

forced degradation studies, where the method was able to resolve the main peak from all

degradation products.

Conclusion
The UPLC method described in this application note is rapid, sensitive, and selective for the

determination of fluoxetine and its related compounds. The method is suitable for high-

throughput analysis in a quality control environment and can be effectively used for the

assessment of drug purity and stability. The detailed protocol and validation summary provide a

comprehensive guide for researchers, scientists, and drug development professionals involved

in the analysis of fluoxetine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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